1-(Pentan-3-yl)-1,8-diazaspiro[4.5]decane
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Overview
Description
1-(Pentan-3-yl)-1,8-diazaspiro[45]decane is a spirocyclic compound characterized by a unique structure that includes a diazaspirodecane core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pentan-3-yl)-1,8-diazaspiro[4.5]decane typically involves the reaction of appropriate amines with cyclic ketones under controlled conditions. One common method includes the use of palladium-catalyzed coupling reactions, which facilitate the formation of the spirocyclic structure . The reaction conditions often involve the use of solvents such as toluene and catalysts like Pd(OAc)2 and PPh3.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar catalytic processes, optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(Pentan-3-yl)-1,8-diazaspiro[4.5]decane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the nitrogen atoms in the spirocyclic ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or alcohols, while reduction can produce amines or hydrocarbons.
Scientific Research Applications
1-(Pentan-3-yl)-1,8-diazaspiro[4
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential as a ligand in biological assays and as a scaffold for drug design.
Medicine: Explored for its potential therapeutic properties, including as an anti-ulcer agent.
Industry: Utilized in the development of new materials with unique structural properties.
Mechanism of Action
The mechanism of action of 1-(Pentan-3-yl)-1,8-diazaspiro[4.5]decane involves its interaction with specific molecular targets. For instance, it has been shown to inhibit permeability transition pores through a mechanism independent of the FO-ATP synthase c subunit Glu119 . This interaction can prevent oligomycin A-related side effects and has implications for cardioprotection.
Comparison with Similar Compounds
1,3,8-Triazaspiro[4.5]decane-2,4-dione: Known for its role as a delta opioid receptor-selective agonist.
2,8-Diazaspiro[4.5]decan-1-one: Identified as a potent RIPK1 kinase inhibitor.
Uniqueness: 1-(Pentan-3-yl)-1,8-diazaspiro[4.5]decane stands out due to its specific structural features and the unique combination of chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in both research and industrial contexts.
Properties
Molecular Formula |
C13H26N2 |
---|---|
Molecular Weight |
210.36 g/mol |
IUPAC Name |
1-pentan-3-yl-1,8-diazaspiro[4.5]decane |
InChI |
InChI=1S/C13H26N2/c1-3-12(4-2)15-11-5-6-13(15)7-9-14-10-8-13/h12,14H,3-11H2,1-2H3 |
InChI Key |
UHNYCHWVNBAVEI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)N1CCCC12CCNCC2 |
Origin of Product |
United States |
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